Pet-C22-acetate - 114176-06-6

Pet-C22-acetate

Catalog Number: EVT-1171422
CAS Number: 114176-06-6
Molecular Formula: C30H44O5
Molecular Weight: 484.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Pet-C22-acetate can be sourced from natural oils and fats, particularly those rich in long-chain fatty acids. It is classified as a fatty acid derivative, specifically an acetate ester, which plays a crucial role in various metabolic processes. The compound is part of the broader category of polyunsaturated hydrocarbons, which includes derivatives that are synthesized for specific applications in pharmaceuticals and industrial products .

Synthesis Analysis

The synthesis of Pet-C22-acetate typically involves several methods, including:

  1. Esterification: This process involves the reaction of a long-chain fatty acid with acetic anhydride or acetic acid in the presence of an acid catalyst. The general reaction can be represented as follows:
    RCOOH+CH3COOHacidRCOOCH3+H2O\text{RCOOH}+\text{CH}_3\text{COOH}\xrightarrow{\text{acid}}\text{RCOOCH}_3+\text{H}_2\text{O}
    where R represents the long carbon chain.
  2. Electrocoupling: Another method involves the electrocoupling of fatty acids, which allows for the formation of long-chain polyunsaturated hydrocarbons. This method utilizes electrochemical reactions to couple shorter fatty acids into longer chains .
  3. Catalytic Methods: Catalysts such as tetra-n-butylammonium bromide can facilitate the synthesis process by increasing the reaction rate and yield .

The typical parameters for these reactions include temperature control (often room temperature), reaction time (ranging from several hours to days), and solvent choice (commonly organic solvents like dimethylformamide).

Molecular Structure Analysis

Pet-C22-acetate has a molecular formula that reflects its structure as an acetate ester derived from a C22 fatty acid. The compound's structure can be represented as follows:

  • Molecular Formula: C24H46O2
  • Structural Features:
    • A long hydrophobic carbon chain (C22)
    • An acetate functional group (-COOCH₃)

The molecular geometry is characterized by a linear arrangement due to the extended carbon chain, with the acetate group introducing some steric hindrance at one end. This structure influences its physical properties and reactivity.

Chemical Reactions Analysis

Pet-C22-acetate participates in various chemical reactions, primarily involving:

  1. Hydrolysis: In aqueous environments, Pet-C22-acetate can undergo hydrolysis to regenerate the parent fatty acid and acetic acid:
    RCOOCH3+H2ORCOOH+CH3OH\text{RCOOCH}_3+\text{H}_2\text{O}\rightarrow \text{RCOOH}+\text{CH}_3\text{OH}
  2. Transesterification: This reaction involves exchanging the alkoxy group of the ester with another alcohol, which can modify its properties for specific applications.
  3. Oxidation: The presence of double bonds within the carbon chain allows for oxidation reactions that can yield various functional groups, enhancing its utility in synthetic chemistry .
Mechanism of Action

The mechanism of action for Pet-C22-acetate primarily relates to its role in metabolic pathways. Acetates serve as substrates for various biochemical reactions:

  • Energy Production: In cellular metabolism, acetate can enter metabolic pathways such as the citric acid cycle after conversion to acetyl-CoA.
  • Regulatory Functions: Acetate plays a role in regulating gene expression through acetylation processes mediated by enzymes like acetyl-CoA synthetase .
Physical and Chemical Properties Analysis

Pet-C22-acetate exhibits several notable physical and chemical properties:

  • Physical State: Typically exists as a viscous liquid or solid at room temperature.
  • Melting Point: Varies based on purity but generally falls within a range indicative of long-chain esters.
  • Solubility: Soluble in organic solvents such as ethanol and chloroform but poorly soluble in water due to its hydrophobic nature.
  • Boiling Point: Higher boiling points compared to shorter-chain esters due to increased molecular weight.

These properties influence its behavior in biological systems and industrial applications.

Applications

Pet-C22-acetate has diverse applications across several fields:

  1. Biochemical Research: Used as a substrate or reagent in studies involving lipid metabolism and enzyme activity.
  2. Pharmaceuticals: Investigated for potential therapeutic effects due to its structural similarity to bioactive lipids.
  3. Material Science: Employed in developing biodegradable plastics and coatings due to its favorable chemical properties .
Introduction to Carbon-11-Acetate as a Positron Emission Tomography Radiopharmaceutical

Carbon-11-acetate stands as a significant radiopharmaceutical in positron emission tomography imaging, distinguished by its unique metabolic properties and versatility across cardiology and oncology. Labeled with the positron-emitting isotope carbon-11 (half-life: 20.38 minutes), this tracer enables non-invasive visualization of fundamental cellular processes, particularly fatty acid metabolism and oxidative phosphorylation. Unlike the glucose analog 2-deoxy-2-[fluorine-18]fluoro-D-glucose, carbon-11-acetate exhibits minimal urinary excretion, overcoming a critical limitation in pelvic imaging and broadening its applicability to malignancies where glucose metabolism is subdued. Its synthesis, primarily via the Grignard reaction involving methyl magnesium halides and cyclotron-produced [carbon-11]carbon dioxide, yields high radiochemical purity suitable for clinical applications [1] [7]. This section details its biochemical foundations, historical evolution, and specific advantages in tumor imaging.

Biochemical Basis of Acetate Metabolism in Cellular Systems

Upon cellular uptake, primarily via monocarboxylate transporters, acetate undergoes rapid enzymatic conversion to acetyl-coenzyme A by acetyl-coenzyme A synthetase. This pivotal metabolite sits at a biochemical crossroads, entering one of two major pathways contingent upon tissue type:

  • Oxidative Metabolism (Tricarboxylic Acid Cycle): Predominant in myocardial tissue, acetyl-coenzyme A enters the tricarboxylic acid cycle, undergoing complete oxidation to carbon dioxide and water while generating adenosine triphosphate. The clearance rate of carbon-11-acetate (represented by the kinetic constant k₂) strongly correlates with myocardial oxygen consumption, providing a quantitative measure of cardiac oxidative metabolism and efficiency [2] [4] [10].
  • Anabolic Metabolism (Lipogenesis): In proliferating tumor cells, acetyl-coenzyme A is primarily channeled into de novo fatty acid and cholesterol biosynthesis. This pathway is driven by the overexpression of key enzymes, notably fatty acid synthase and acetyl-coenzyme A carboxylase, which are frequently upregulated in cancers to support membrane phospholipid synthesis essential for rapid cell growth and metastasis. Carbon-11-acetate incorporation into the lipid-soluble fraction (phosphatidylcholine, neutral lipids) reflects this anabolic activity [1] [2] [6].

Crucially, inhibition of fatty acid synthase (using agents like C75) or acetyl-coenzyme A carboxylase (using agents like 5-(tetradecyloxy)-2-furoic acid) significantly reduces carbon-11-acetate accumulation in prostate cancer cell lines (PC-3, LNCaP, 22Rv1) and xenograft models, confirming the tracer's role as an in vivo marker of fatty acid synthase expression [1]. While the tricarboxylic acid cycle operates faster, early imaging (typically starting 10-20 minutes post-injection) in oncology capitalizes on the initial trapping of acetate within the lipid synthesis pathway in tumor cells [2] [4].

Table 1: Metabolic Fate of Carbon-11-Acetate in Different Tissues

Tissue TypePrimary Metabolic PathwayKey Enzymes InvolvedFunctional OutcomeCarbon-11 Signal Interpretation
MyocardiumTricarboxylic Acid Cycle OxidationSuccinate Dehydrogenase, Citrate SynthaseEnergy (Adenosine Triphosphate) ProductionClearance rate (k₂) correlates with Myocardial Oxygen Consumption
Prostate Cancer CellsDe Novo LipogenesisFatty Acid Synthase, Acetyl-Coenzyme A CarboxylaseMembrane Phospholipid SynthesisUptake reflects Fatty Acid Synthase expression and activity; Inhibited by C75/5-(tetradecyloxy)-2-furoic acid
Hepatocellular Carcinoma CellsDe Novo LipogenesisFatty Acid SynthaseMembrane Synthesis and Energy StorageUptake often higher than 2-deoxy-2-[fluorine-18]fluoro-D-glucose in well-differentiated tumors

Historical Development of Carbon-11-Acetate in Nuclear Medicine

The application of carbon-11-acetate in biomedical imaging has evolved significantly over several decades, marked by key technological and conceptual advances:

  • Early Production and Cardiac Focus (1930s-1980s): The initial production of carbon-11 by Crane and Lauritsen in 1934 and its first biological application using [carbon-11]carbon dioxide by Ruben in 1939 to study photosynthesis laid the groundwork. The 1980s witnessed the pivotal shift towards cardiovascular applications. Pioneering work by Brown and colleagues in the late 1980s established carbon-11-acetate positron emission tomography as a robust non-invasive method for measuring myocardial oxygen consumption and oxidative metabolism in animal models (rabbits, dogs), validating the correlation between the carbon-11-acetate clearance constant (k) and directly measured myocardial oxygen consumption [2] [4] [10]. This established its primary role in cardiology for assessing conditions like ischemic heart disease and cardiomyopathies.
  • Oncologic Emergence (1990s-2000s): The 1990s saw a paradigm shift with the recognition of altered acetate metabolism in cancers. Early in vitro studies using carbon-14-acetate demonstrated high uptake and incorporation into lipids within tumor cell lines. This biochemical insight, coupled with the clinical limitations of 2-deoxy-2-[fluorine-18]fluoro-D-glucose in certain cancers (notably prostate and well-differentiated hepatocellular carcinoma), spurred investigations into carbon-11-acetate as an oncologic positron emission tomography tracer. A seminal study by Vavere and colleagues in 2008 provided mechanistic evidence, confirming through inhibition studies in prostate cancer models that carbon-11-acetate uptake was extensively mediated by the fatty acid synthesis pathway and correlated with fatty acid synthase expression levels [1].
  • Synthesis and Application Diversification (2000s-Present): Advances in automated radiochemistry were critical for reliable clinical translation. Methods evolved from basic [carbon-11]carbon dioxide fixation to more efficient and reliable Grignard reactions (e.g., methyl magnesium bromide + [carbon-11]carbon dioxide) yielding [carbon-11]acetate with high radiochemical purity (>98%) within 15-23 minutes, compatible with carbon-11's half-life [7] [9]. This period also saw the expansion beyond prostate cancer to renal cell carcinoma, bladder cancer, hepatocellular carcinoma, brain tumors, lung adenocarcinoma, and multiple myeloma [2] [4] [5]. The development of hybrid positron emission tomography/computed tomography and positron emission tomography/magnetic resonance imaging further enhanced its diagnostic utility by providing precise anatomical localization.

Comparative Advantages Over 2-Deoxy-2-[Fluorine-18]Fluoro-D-Glucose in Specific Oncologic Contexts

While 2-deoxy-2-[fluorine-18]fluoro-D-glucose remains the cornerstone of oncologic positron emission tomography, its reliance on glucose transporter expression and glycolytic activity limits its utility in cancers with low metabolic rates or high background noise. Carbon-11-acetate offers distinct advantages in several clinical scenarios:

  • Urological Malignancies (Prostate Cancer): Physiological 2-deoxy-2-[fluorine-18]fluoro-D-glucose excretion via the urinary tract obscures evaluation of the prostate bed and regional lymph nodes. Carbon-11-acetate, with minimal urinary excretion, provides superior visualization of the primary prostate tumor, local recurrence, and pelvic nodal metastases. Furthermore, well-differentiated and androgen-sensitive prostate adenocarcinomas often exhibit low 2-deoxy-2-[fluorine-18]fluoro-D-glucose avidity but demonstrate significant carbon-11-acetate uptake due to high fatty acid synthase activity. Studies show carbon-11-acetate positron emission tomography detects bone metastases in prostate cancer with higher sensitivity and lesion conspicuity than 2-deoxy-2-[fluorine-18]fluoro-D-glucose, particularly in early biochemical recurrence. Critically, unlike 2-deoxy-2-[fluorine-18]fluoro-D-glucose and carbon-11-choline, carbon-11-acetate uptake in prostate cancer xenografts (LAPC-4, 22Rv1) remains unaffected by androgen deprivation therapy, making it a more reliable marker for tumor viability during or after such treatment [1] [3] [6].
  • Hepatocellular Carcinoma: Well-differentiated hepatocellular carcinoma frequently shows poor or variable uptake of 2-deoxy-2-[fluorine-18]fluoro-D-glucose due to preserved expression of glucose-6-phosphatase and lower hexokinase activity. Carbon-11-acetate typically demonstrates high uptake in these lesions, with a lesion-to-normal-liver ratio surpassing that of 2-deoxy-2-[fluorine-18]fluoro-D-glucose. The combined use of both tracers significantly improves detection sensitivity and characterizes tumor heterogeneity (e.g., lesions can be acetate-positive/2-deoxy-2-[fluorine-18]fluoro-D-glucose-negative, acetate-negative/2-deoxy-2-[fluorine-18]fluoro-D-glucose-positive, or dual-positive), offering superior staging accuracy compared to conventional imaging alone. Carbon-11-acetate also shows higher sensitivity (93% vs. 62%) for detecting hepatocellular carcinoma bone metastases [4] [6].
  • Multiple Myeloma and Other Neoplasms: In newly diagnosed multiple myeloma, carbon-11-acetate positron emission tomography/computed tomography outperforms 2-deoxy-2-[fluorine-18]fluoro-D-glucose positron emission tomography/computed tomography in correlating with established tumor burden biomarkers (e.g., serum hemoglobin, bone marrow plasma cell percentage, Durie-Salmon stage). Diffuse bone marrow uptake, high focal lesion standardized uptake value maximum, and numerous focal lesions (>10) on carbon-11-acetate imaging, but not consistently on 2-deoxy-2-[fluorine-18]fluoro-D-glucose imaging, strongly predict disease progression and shorter progression-free survival [5]. Carbon-11-acetate also shows utility in detecting well-differentiated lung adenocarcinoma, renal angiomyolipomas, thymomas, and schwannomas, where 2-deoxy-2-[fluorine-18]fluoro-D-glucose may yield false-negative results [2] [4].

Table 2: Performance Comparison of Carbon-11-Acetate vs. 2-Deoxy-2-[Fluorine-18]Fluoro-D-Glucose in Selected Cancers

Cancer TypeKey Limitation of 2-Deoxy-2-[Fluorine-18]Fluoro-D-GlucoseAdvantage of Carbon-11-AcetateEvidence from Search Results
Prostate CancerHigh urinary excretion obscures pelvis; Low uptake in well-differentiated/androgen-sensitive tumors; Uptake reduced by androgen deprivation therapyMinimal urinary excretion; High uptake linked to Fatty Acid Synthase; Uptake unaffected by androgen deprivation therapy; Higher detection rate of bone metastasesDetected bone mets in 8/8 patients vs. 6/7 for 2-deoxy-2-[fluorine-18]fluoro-D-glucose; Higher tumor:normal ratio [1] [3] [8]
Hepatocellular Carcinoma (Well-Differentiated)Low/heterogeneous uptake due to glucose-6-phosphatase activityHigh uptake in well-differentiated lesions; Higher lesion-to-normal liver ratio; Superior detection of bone metastases (93% vs. 62%)Combined use with 2-deoxy-2-[fluorine-18]fluoro-D-glucose improves staging accuracy over conventional imaging [4] [6]
Multiple MyelomaInsufficient sensitivity for diffuse bone marrow infiltrationDiffuse uptake correlates with hemoglobin, plasma cell %, Durie-Salmon stage; SUVmax >6.0 and >10 lesions predict progression and shorter progression-free survivalCarbon-11-acetate outperformed 2-deoxy-2-[fluorine-18]fluoro-D-glucose in tumor burden evaluation and progression prediction (64 patients) [5]
Renal Cell Carcinoma / Bladder CancerExcretion obscures primary tumorsMinimal urinary excretion improves primary tumor visualizationUseful for primary evaluation in urinary tract malignancies [4] [6]

Properties

CAS Number

114176-06-6

Product Name

Pet-C22-acetate

IUPAC Name

[(3S)-3-[(7R,8S,9S,10R,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-1-[(2R)-2,3,3-trimethyloxiran-2-yl]butan-2-yl] acetate

Molecular Formula

C30H44O5

Molecular Weight

484.7 g/mol

InChI

InChI=1S/C30H44O5/c1-17(25(34-18(2)31)16-30(7)27(3,4)35-30)21-8-9-22-26-23(11-13-29(21,22)6)28(5)12-10-20(32)14-19(28)15-24(26)33/h10,12,14,17,21-26,33H,8-9,11,13,15-16H2,1-7H3/t17-,21+,22-,23-,24+,25?,26-,28-,29+,30+/m0/s1

InChI Key

FOOICJVUXQJOTQ-PMSAPWGOSA-N

SMILES

CC(C1CCC2C1(CCC3C2C(CC4=CC(=O)C=CC34C)O)C)C(CC5(C(O5)(C)C)C)OC(=O)C

Synonyms

PET-C22-acetate
petuniasterone-C22-O-acetate

Canonical SMILES

CC(C1CCC2C1(CCC3C2C(CC4=CC(=O)C=CC34C)O)C)C(CC5(C(O5)(C)C)C)OC(=O)C

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](CC4=CC(=O)C=C[C@]34C)O)C)C(C[C@@]5(C(O5)(C)C)C)OC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.